molecular formula C7H9NO B075586 2,4-Dimethylpyridine 1-oxide CAS No. 1122-45-8

2,4-Dimethylpyridine 1-oxide

Cat. No.: B075586
CAS No.: 1122-45-8
M. Wt: 123.15 g/mol
InChI Key: KMQVCYOPBMKRKH-UHFFFAOYSA-N
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Description

2,4-Dimethylpyridine 1-oxide, also known as 2,4-lutidine N-oxide, is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.16 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 4 positions and an N-oxide functional group

Preparation Methods

The synthesis of 2,4-Dimethylpyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethylpyridine using hydrogen peroxide or peracids under controlled conditions . The reaction typically proceeds as follows:

2,4-Dimethylpyridine+H2O22,4-Dimethylpyridine 1-oxide+H2O\text{2,4-Dimethylpyridine} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} 2,4-Dimethylpyridine+H2​O2​→2,4-Dimethylpyridine 1-oxide+H2​O

Industrial production methods may involve the use of more efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2,4-Dimethylpyridine 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dimethylpyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyridine 1-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can further react with various substrates .

Comparison with Similar Compounds

2,4-Dimethylpyridine 1-oxide can be compared with other similar compounds, such as:

    2,6-Dimethylpyridine N-oxide: Similar in structure but with methyl groups at the 2 and 6 positions.

    3,4-Dimethylpyridine N-oxide: Methyl groups at the 3 and 4 positions.

    4-Methylpyridine N-oxide: Only one methyl group at the 4 position.

Properties

IUPAC Name

2,4-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVCYOPBMKRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149948
Record name 2,4-Dimethylpyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-45-8
Record name Pyridine, 2,4-dimethyl-, 1-oxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylpyridine 1-oxide
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Record name 2,4-dimethylpyridine 1-oxide
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Record name 2,4-DIMETHYLPYRIDINE 1-OXIDE
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Synthesis routes and methods I

Procedure details

2,4-Dimethylpyridine (40 g, 0.37 mol) was stirred with 30% hydrogen peroxide (170 ml) in glacial acetic acid (400 ml) in an oil bath (80-90° C.) for 24 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, 1) ether, 2) methanol:chloroform (8:92)) to afford 45 g (98%) of 2,4-dimethyl-pyridine 1-oxide as an oil. 1H NMR (200 MHz, DMSO-d6) δ 2.02 (3H, s), 2.18 (3H, s), 6.69 (1H, d, J=6.5 Hz), 6.82 (1H, s), 7.84 (1H, d, J=6.5 Hz).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-lutidine (2.0 g, 18.7 mmol) in methylene chloride (100 mL) was added 3-chloroperoxybenzoic acid (5.07 g, 29.4 mmol), which was stirred for 20 minutes at room temperature. A small amount of saturated aqueous sodium hydrogen sulfite solution was added to the reaction solution, and the organic layer was separated after vigorous stirring. This organic layer was washed with 5 N aqueous sodium hydroxide solution (5.9 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under a reduced pressure to obtain the title compound (1.54 g, 66.9%). The title compound was used in the following reaction without being purified.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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